N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide
Overview
Description
N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. This particular compound features a bromine atom and a methyl group on the phenyl ring, as well as a nitro group on the benzenesulfonamide moiety. Such structural features often impart unique chemical and biological properties, making these compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide typically involves a multi-step process:
Bromination: The bromine atom is introduced onto the phenyl ring via bromination reactions, often using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonamide Formation: The final step involves the formation of the sulfonamide bond, which can be achieved by reacting the brominated and nitrated aromatic compound with a suitable amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Conversion of the nitro group to an amine group.
Oxidation: Formation of carboxylic acids from the oxidation of the methyl group.
Scientific Research Applications
N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new sulfonamide-based therapeutics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the nitro and sulfonamide groups can facilitate binding to specific molecular targets, leading to various biological effects.
Comparison with Similar Compounds
N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide: can be compared with other sulfonamide compounds, such as:
N-(4-bromophenyl)-3-nitrobenzenesulfonamide: Similar structure but with the bromine atom in a different position, which can affect its reactivity and biological activity.
N-(3-chloro-4-methylphenyl)-3-nitrobenzenesulfonamide: Chlorine instead of bromine, which may alter its chemical properties and interactions.
N-(3-bromo-4-methylphenyl)-4-nitrobenzenesulfonamide: Different position of the nitro group, potentially leading to different chemical and biological behaviors.
The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4S/c1-9-5-6-10(7-13(9)14)15-21(19,20)12-4-2-3-11(8-12)16(17)18/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAFKSCZJNNWCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.